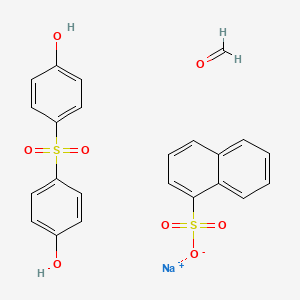
Sodium;formaldehyde;4-(4-hydroxyphenyl)sulfonylphenol;naphthalene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;formaldehyde;4-(4-hydroxyphenyl)sulfonylphenol;naphthalene-1-sulfonate is a complex organic compound that combines several functional groups, including sulfonate, phenol, and naphthalene units. This compound is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;formaldehyde;4-(4-hydroxyphenyl)sulfonylphenol;naphthalene-1-sulfonate typically involves the condensation of naphthalene sulfonic acid with formaldehyde and 4-(4-hydroxyphenyl)sulfonylphenol. The reaction is carried out under acidic or basic conditions, depending on the desired product and reaction efficiency .
Industrial Production Methods
Industrial production of this compound often involves large-scale condensation reactions, where naphthalene sulfonic acid is reacted with formaldehyde in the presence of a catalyst. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Sodium;formaldehyde;4-(4-hydroxyphenyl)sulfonylphenol;naphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The phenolic and sulfonyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce hydroxy derivatives .
Aplicaciones Científicas De Investigación
Sodium;formaldehyde;4-(4-hydroxyphenyl)sulfonylphenol;naphthalene-1-sulfonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of sodium;formaldehyde;4-(4-hydroxyphenyl)sulfonylphenol;naphthalene-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate and phenol groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity and function . The naphthalene unit can intercalate into DNA, influencing gene expression and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Naphthalenesulfonates: These compounds share the naphthalene sulfonate unit and are used in similar applications, such as superplasticizers in concrete.
Aminonaphthalenesulfonic acids: These compounds contain an amino group and are used in dye production and as intermediates in organic synthesis.
Uniqueness
Sodium;formaldehyde;4-(4-hydroxyphenyl)sulfonylphenol;naphthalene-1-sulfonate is unique due to its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. Its ability to interact with multiple molecular targets makes it valuable in both research and industrial settings .
Propiedades
Número CAS |
63951-50-8 |
|---|---|
Fórmula molecular |
C23H19NaO8S2 |
Peso molecular |
510.5 g/mol |
Nombre IUPAC |
sodium;formaldehyde;4-(4-hydroxyphenyl)sulfonylphenol;naphthalene-1-sulfonate |
InChI |
InChI=1S/C12H10O4S.C10H8O3S.CH2O.Na/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;1-2;/h1-8,13-14H;1-7H,(H,11,12,13);1H2;/q;;;+1/p-1 |
Clave InChI |
YQLMVXDSGKVJLC-UHFFFAOYSA-M |
SMILES canónico |
C=O.C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O.[Na+] |
Números CAS relacionados |
63951-50-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1'-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene)](/img/structure/B14492636.png)
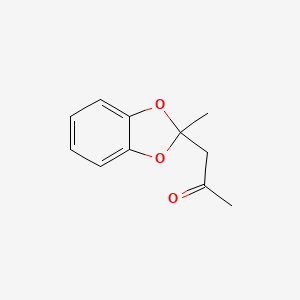

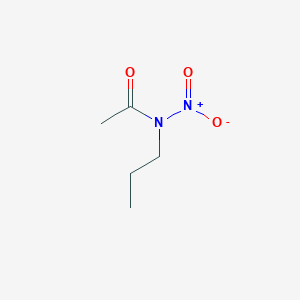
![5-[4-(Heptyloxy)phenyl]-2-(methanesulfonyl)pyrimidine](/img/structure/B14492649.png)
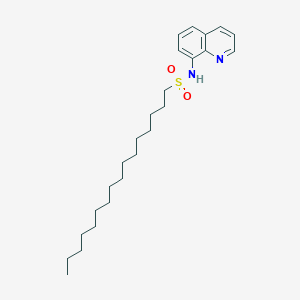
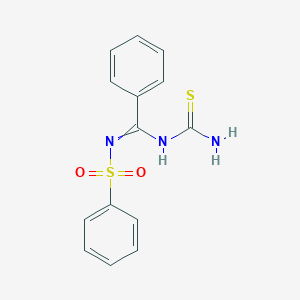
![(3R)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14492665.png)
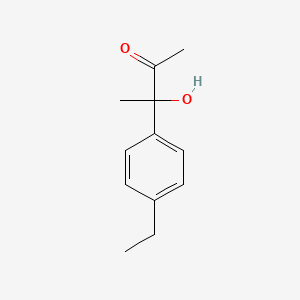

![6H-Cyclopenta[d]acenaphthylene](/img/structure/B14492697.png)
![N-[(E)-(tert-Butylimino)methyl]-N-methylacetamide](/img/structure/B14492705.png)
